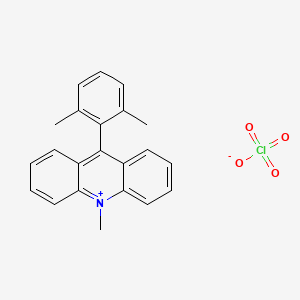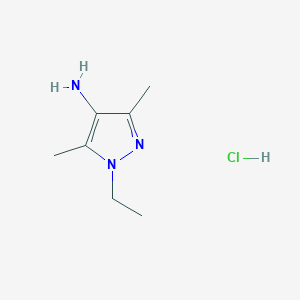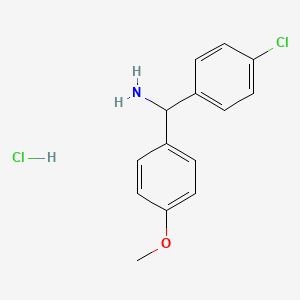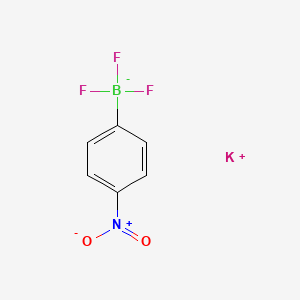
Trifluoroborato de (4-nitrofenil)potasio
Descripción general
Descripción
Potassium (4-nitrophenyl)trifluoroborate is a member of the organotrifluoroborate family, which are compounds containing a boron atom bonded to three fluorine atoms and an organic group. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. Potassium (4-nitrophenyl)trifluoroborate is used as a reagent in organic synthesis due to its ability to form carbon-carbon bonds efficiently.
Aplicaciones Científicas De Investigación
Potassium (4-nitrophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of complex organic molecules.
Industry: Applied in the production of agrochemicals, polymers, and materials science
Mecanismo De Acción
Target of Action
Potassium (4-nitrophenyl)trifluoroborate is primarily used as a reagent in chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it’s used in .
Mode of Action
Potassium (4-nitrophenyl)trifluoroborate is a type of organotrifluoroborate, which are strong nucleophiles and react with electrophiles without transition-metal catalysts . This compound can hydrolyze to the corresponding boronic acid in situ .
Biochemical Pathways
The biochemical pathways affected by Potassium (4-nitrophenyl)trifluoroborate depend on the specific reaction it’s used in. One of the most common uses of organotrifluoroborates like this compound is in metal-catalyzed cross-coupling reactions .
Result of Action
The result of Potassium (4-nitrophenyl)trifluoroborate’s action is the formation of new chemical bonds and the creation of new molecules. The exact molecules formed will depend on the specific reaction it’s used in .
Action Environment
Potassium (4-nitrophenyl)trifluoroborate is stable to air and moisture, making it easy to handle . Its reactivity can be influenced by various environmental factors, such as temperature and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
Potassium (4-nitrophenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in metal-catalyzed cross-coupling reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a nucleophilic partner in reactions catalyzed by transition metals, facilitating the formation of carbon-carbon bonds . The nature of these interactions often involves the formation of stable complexes with metal catalysts, enhancing the efficiency of the reactions.
Cellular Effects
Potassium (4-nitrophenyl)trifluoroborate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling proteins, leading to changes in downstream gene expression . Additionally, its impact on cellular metabolism can result in altered metabolic flux and changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of Potassium (4-nitrophenyl)trifluoroborate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with them, thereby altering their activity . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium (4-nitrophenyl)trifluoroborate can change over time. The compound is known for its stability and can be stored at room temperature without significant degradation . Long-term studies have shown that its effects on cellular function can vary, with some changes becoming more pronounced over extended periods of exposure.
Dosage Effects in Animal Models
The effects of Potassium (4-nitrophenyl)trifluoroborate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular signaling and metabolic pathways . Threshold effects have been observed, where the compound’s impact becomes significant only above certain concentration levels.
Metabolic Pathways
Potassium (4-nitrophenyl)trifluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, it can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, Potassium (4-nitrophenyl)trifluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as it may be more effective in certain cellular regions.
Subcellular Localization
The subcellular localization of Potassium (4-nitrophenyl)trifluoroborate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular regions . For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (4-nitrophenyl)trifluoroborate can be synthesized through several methods. One common method involves the reaction of 4-nitrophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds as follows:
4−Nitrophenylboronic acid+KHF2→Potassium (4-nitrophenyl)trifluoroborate+H2O
This method is advantageous because it avoids the use of highly reactive and toxic reagents, making it safer and more environmentally friendly .
Industrial Production Methods
In industrial settings, the production of potassium (4-nitrophenyl)trifluoroborate often involves scalable and efficient processes. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of potassium fluoride and boronic acids in these reactors has been shown to produce high-purity potassium organotrifluoroborates .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (4-nitrophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Oxidation and Reduction: May involve reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
Potassium (4-nitrophenyl)trifluoroborate is unique compared to other organotrifluoroborates due to its specific functional group, the 4-nitrophenyl group. This group imparts distinct electronic and steric properties, making it particularly useful in certain synthetic applications. Similar compounds include:
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-chlorophenyl)trifluoroborate
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the nature of their substituents .
Propiedades
IUPAC Name |
potassium;trifluoro-(4-nitrophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-1-3-6(4-2-5)11(12)13;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFAMHLXAXZYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661244 | |
| Record name | Potassium trifluoro(4-nitrophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-71-1 | |
| Record name | Borate(1-), trifluoro(4-nitrophenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(4-nitrophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)

![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)
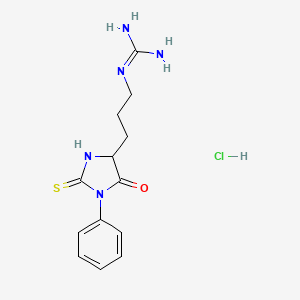

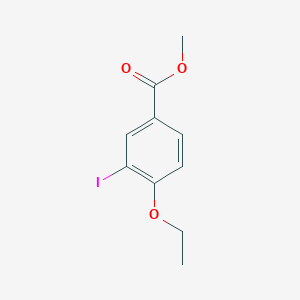
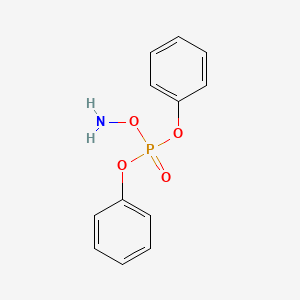
![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)
![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)

